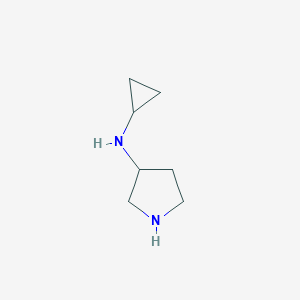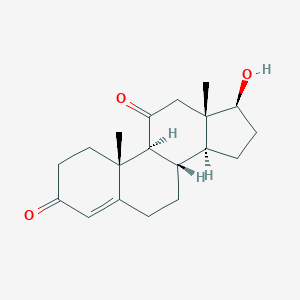
(10E,12Z)-acide octadéca-10,12-diénoïque
Vue d'ensemble
Description
L’acide (10E,12Z)-octadecadiénoïque, également connu sous le nom d’acide linoléique conjugué trans-10,cis-12, est un acide gras polyinsaturé oméga-6. Il se caractérise par la présence de deux doubles liaisons situées aux atomes de carbone 10 et 12, respectivement en configuration trans et cis. Ce composé se trouve naturellement dans la viande et les produits laitiers des animaux ruminants et a été étudié pour ses bienfaits potentiels pour la santé et ses applications industrielles .
Applications De Recherche Scientifique
(10E,12Z)-octadecadienoic acid has a wide range of scientific research applications:
Mécanisme D'action
L’acide (10E,12Z)-octadecadiénoïque exerce ses effets principalement par l’activation des récepteurs activés par les proliférateurs de peroxysomes (PPAR), en particulier PPAR alpha. Cette activation conduit à la régulation des gènes impliqués dans le métabolisme lipidique, entraînant une augmentation de l’oxydation des acides gras et une réduction du stockage des triglycérides . Le composé inhibe également la différenciation des adipocytes, ce qui contribue à ses effets anti-obésité potentiels .
Analyse Biochimique
Biochemical Properties
(10E,12Z)-Octadeca-10,12-dienoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to originate mainly from bacterial isomerisation and biohydrogenation of polyunsaturated fatty acids (PUFA) in the rumen and from the desaturation of vaccenic acid . The compound has been attributed to various antioxidant and antitumor activities .
Cellular Effects
(10E,12Z)-Octadeca-10,12-dienoic acid has significant effects on various types of cells and cellular processes. For instance, it has been found to mitigate skin inflammation in mice that became hypersensitive after exposure to 2,4-dinitrofluorobenzene, an experimental model for allergic contact dermatitis . It also suppresses the proliferation of CD4+ T cells and LPS-induced activation of bone marrow-derived dendritic cells .
Molecular Mechanism
At the molecular level, (10E,12Z)-Octadeca-10,12-dienoic acid exerts its effects through various mechanisms. It has been found to downregulate the expression of vascular endothelial growth factor A, which plays a crucial role in angiogenesis . It also inhibits the antigen-induced immunoactivation and LPS-induced production of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (10E,12Z)-Octadeca-10,12-dienoic acid can change over time. For example, dietary intake of lipids rich in omega-3 α-linolenic acid elevated levels of this compound in the serum and feces of mice, an effect dependent on the presence of intestinal bacteria .
Dosage Effects in Animal Models
The effects of (10E,12Z)-Octadeca-10,12-dienoic acid can vary with different dosages in animal models. For instance, it has been found that chronic exposure to this compound is dose-dependent in lean female mammals .
Metabolic Pathways
(10E,12Z)-Octadeca-10,12-dienoic acid is involved in various metabolic pathways. It is a product of the metabolism of α-linolenic acid by intestinal bacteria . It also interacts with various enzymes and cofactors involved in these metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide (10E,12Z)-octadecadiénoïque peut être synthétisé par l’isomérisation de l’acide linoléique. Une méthode courante implique l’utilisation d’une enzyme isomérase d’acide gras polyénoïque provenant de Propionibacterium acnes, qui catalyse l’isomérisation de l’acide linoléique pour produire de l’acide (10E,12Z)-octadecadiénoïque . La réaction se produit généralement dans des conditions douces, l’enzyme agissant comme un biocatalyseur.
Méthodes de production industrielle
La production industrielle de l’acide (10E,12Z)-octadecadiénoïque implique souvent des procédés de fermentation microbienne. Par exemple, des souches génétiquement modifiées d’Escherichia coli ou de levure peuvent être utilisées pour exprimer l’enzyme isomérase d’acide gras polyénoïque, permettant une production à grande échelle du composé . Le processus de fermentation est suivi d’étapes d’extraction et de purification pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (10E,12Z)-octadecadiénoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d’hydroperoxydes et d’autres produits d’oxydation.
Réduction : Les doubles liaisons peuvent être réduites pour former des acides gras saturés.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : L’hydrogénation catalytique utilisant des catalyseurs de palladium ou de nickel est souvent employée.
Substitution : Les réactions d’halogénation peuvent être effectuées en utilisant des halogènes comme le chlore ou le brome.
Principaux produits formés
Oxydation : Hydroperoxydes et aldéhydes.
Réduction : Acide stéarique (un acide gras saturé).
Substitution : Dérivés halogénés de l’acide (10E,12Z)-octadecadiénoïque.
Applications de recherche scientifique
L’acide (10E,12Z)-octadecadiénoïque a une large gamme d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (9Z,11E)-octadecadiénoïque : Un autre isomère de l’acide linoléique conjugué avec des doubles liaisons aux positions 9 et 11.
Acide linoléique : Un acide gras polyinsaturé oméga-6 avec deux doubles liaisons cis aux positions 9 et 12.
Acide alpha-linolénique : Un acide gras oméga-3 avec trois doubles liaisons cis aux positions 9, 12 et 15.
Unicité
L’acide (10E,12Z)-octadecadiénoïque est unique en raison de sa configuration spécifique de double liaison trans et cis, qui confère des activités biologiques distinctes par rapport aux autres isomères et acides gras. Sa capacité à activer PPAR alpha et à inhiber la différenciation des adipocytes le distingue des autres composés similaires .
Propriétés
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040628 | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2420-56-6 | |
| Record name | trans-10-cis-12-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-octadecadienoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





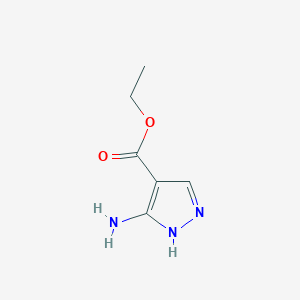

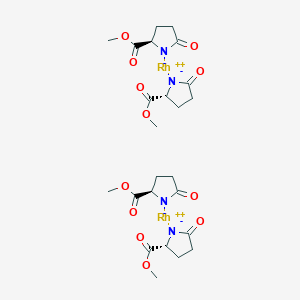

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)
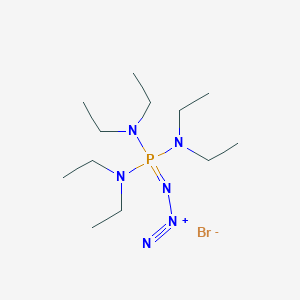
![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

